molecular formula C6H10N2O B13312180 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile

Cat. No.: B13312180
M. Wt: 126.16 g/mol
InChI Key: ZGEIVRSLUSDXIJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile typically involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Pyrrolidine, formaldehyde, hydrogen cyanide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)pyrrolidine-1-carbonitrile.

    Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-1-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid ester group instead of a nitrile group.

    Pyrrolidine-3-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a hydroxymethyl and nitrile group.

    (S)-(+)-Pyrrolidine-3-carboxylic acid: Similar pyrrolidine ring structure with a carboxylic acid group.

Uniqueness

3-(Hydroxymethyl)pyrrolidine-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-(hydroxymethyl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-2-1-6(3-8)4-9/h6,9H,1-4H2

InChI Key

ZGEIVRSLUSDXIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C#N

Origin of Product

United States

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